molecular formula C6H11N3O2 B8075144 (S)-2-Azido-4-methylpentanoic acid

(S)-2-Azido-4-methylpentanoic acid

Cat. No.: B8075144
M. Wt: 157.17 g/mol
InChI Key: HNBVOLQKNHWUSL-YFKPBYRVSA-N
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Description

(S)-2-Azido-4-methylpentanoic acid is an organic compound with the molecular formula C6H11N3O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Azido-4-methylpentanoic acid typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an alkyl halide is treated with sodium azide (NaN3) to introduce the azido group. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and to handle the potentially hazardous azide intermediates safely.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Azido-4-methylpentanoic acid can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

    Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

    Reduction: (S)-2-Amino-4-methylpentanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

(S)-2-Azido-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of amino acids and peptides.

    Biology: Employed in the study of protein modifications and labeling due to its azido group, which can be selectively targeted in bioorthogonal reactions.

    Medicine: Investigated for its potential in drug development, especially in the design of enzyme inhibitors and other bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of (S)-2-Azido-4-methylpentanoic acid depends on its specific application. In bioorthogonal chemistry, the azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. This reaction is highly selective and can occur in the presence of various biological molecules without interfering with their natural functions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-4-methylpentanoic acid: The reduced form of (S)-2-Azido-4-methylpentanoic acid.

    (S)-2-Azido-3-methylbutanoic acid: A structural isomer with a different arrangement of the carbon chain.

    (S)-2-Azido-4-ethylpentanoic acid: A homolog with an additional carbon in the side chain.

Uniqueness

This compound is unique due to its specific chiral center and the presence of the azido group, which imparts distinct reactivity and potential for selective modifications. Its ability to participate in bioorthogonal reactions makes it particularly valuable in chemical biology and medicinal chemistry.

Properties

IUPAC Name

(2S)-2-azido-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-4(2)3-5(6(10)11)8-9-7/h4-5H,3H2,1-2H3,(H,10,11)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBVOLQKNHWUSL-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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